Ergoloid mesylates are a mixture of three hydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine. [] These alkaloids are derived from ergot, a fungus that grows on rye and other grains. [] In scientific research, ergoloid mesylates are employed for investigating their effects on various biological systems, particularly in the context of age-related cognitive decline. []
Exploring potential benefits in specific dementia subtypes: While research on ergoloid mesylates in Alzheimer's disease has yielded mixed results, investigating their efficacy in other dementia subtypes, such as vascular dementia, might reveal more targeted therapeutic applications. [, ]
Developing novel formulations with enhanced bioavailability: Research into improved drug delivery systems, such as intranasal emulsions, could enhance the bioavailability and therapeutic efficacy of ergoloid mesylates. []
Ergoloid Mesylates, also known as co-dergocrine mesilate or dihydroergotoxine mesylate, is a pharmaceutical compound derived from ergot alkaloids. It consists of a mixture of methanesulfonate salts from several dihydrogenated ergot alkaloids, including dihydroergocristine, dihydroergocornine, and alpha- and beta-dihydroergocryptine. Originally developed by Albert Hofmann for Sandoz (now part of Novartis), Ergoloid Mesylates is primarily used to treat cognitive impairments associated with aging, such as dementia and Alzheimer's disease, as well as to aid recovery following strokes .
The synthesis of Ergoloid Mesylates involves several key steps:
Ergoloid Mesylates comprises a complex structure derived from the ergot alkaloid family. Each component has distinct structural features that contribute to its pharmacological activity:
The molecular formula for Ergoloid Mesylates is represented as a combination of these components, with specific stereochemistry playing a crucial role in its biological activity .
Ergoloid Mesylates undergo various chemical reactions:
These reactions are significant for producing the active pharmaceutical ingredients necessary for therapeutic applications.
The precise mechanism of action of Ergoloid Mesylates remains partially understood but involves several key processes:
Ergoloid Mesylates exhibit several notable physical and chemical properties:
Ergoloid Mesylates have diverse applications across various fields:
Ergoloid mesylates originated from pioneering research into ergot alkaloids conducted by Swiss chemist Albert Hofmann at Sandoz Pharmaceuticals (later Novartis). Hofmann, renowned for discovering LSD, systematically modified natural ergot compounds to develop dihydrogenated derivatives with improved safety profiles. This research yielded a 1:1:1 ratio combination of three hydrogenated ergopeptines: dihydroergocornine, dihydroergocristine, and dihydroergocryptine (alpha and beta isomers). Unlike their vasoconstrictive ergotamine predecessors, these hydrogenated alkaloids demonstrated cerebral activity with reduced peripheral effects. Initial pharmacological studies in the 1940s-1950s characterized the mixture’s ability to modulate neurotransmitter systems, particularly through alpha-adrenergic blockade and dopaminergic agonism. This positioned ergoloid mesylates—branded as Hydergine—as a novel therapeutic agent distinct from conventional vasodilators [1] [6] [10].
Table 1: Core Components of Ergoloid Mesylates
Alkaloid Component | Amino Acid Precursor | Proportion in Mixture |
---|---|---|
Dihydroergocornine | Valine | 0.333 mg per 1mg tablet |
Dihydroergocristine | Phenylalanine | 0.333 mg per 1mg tablet |
Dihydroergocryptine | Leucine/Isoleucine | 0.333 mg per 1mg tablet |
Early classification (1950s-1970s) labeled ergoloid mesylates as a "cerebral vasodilator" based on its capacity to reduce vascular tone and increase cerebral blood flow. However, research in the 1980s revealed its effects extended beyond hemodynamics:
This evidence prompted reclassification from a vasodilator to a "metabolic enhancer" by the 1980s, reflecting its multifaceted influence on neuronal bioenergetics and neurotransmission [1] [8].
Ergoloid mesylates navigated complex regulatory pathways:
Table 2: Key Regulatory and Research Milestones
Year | Event | Significance |
---|---|---|
1949 | Hydergine launched by Sandoz | First ergot alkaloid mixture for cognition |
1953 | Initial FDA approval | First approval for "idiopathic mental decline" |
1984 | Adoption of NINCDS-ADRDA criteria in trials | Standardized dementia diagnosis in research |
1994 | Schneider & Olin meta-analysis publication | Quantified modest efficacy vs. placebo |
2000 | Cochrane review confirmation of global improvement effects | Supported continued use but noted dose limitations |
2013 | EU restriction of ergot derivatives for dementia | Risk-benefit reassessment limiting clinical use |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7